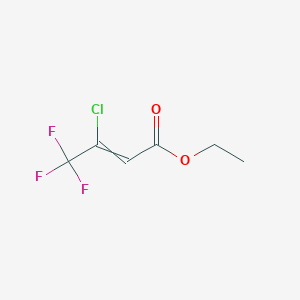
4,7-DI-Tert-butyl-5-methylacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-DI-Tert-butyl-5-methylacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The presence of tert-butyl groups and a methyl group in its structure imparts specific chemical and physical properties that make it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DI-Tert-butyl-5-methylacenaphthylene typically involves multi-step organic reactions. One common method includes the alkylation of acenaphthylene derivatives with tert-butyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure consistent product quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-DI-Tert-butyl-5-methylacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthylene derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-DI-Tert-butyl-5-methylacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,7-DI-Tert-butyl-5-methylacenaphthylene involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4,7-DI-Tert-butyl-5-methylacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene core The presence of tert-butyl groups at the 4 and 7 positions and a methyl group at the 5 position imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution
Eigenschaften
CAS-Nummer |
203726-97-0 |
|---|---|
Molekularformel |
C21H26 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4,7-ditert-butyl-5-methylacenaphthylene |
InChI |
InChI=1S/C21H26/c1-13-17-12-16(20(2,3)4)10-14-8-9-15(19(14)17)11-18(13)21(5,6)7/h8-12H,1-7H3 |
InChI-Schlüssel |
MFQMRJZJXSXTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC3=C2C1=CC(=C3)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


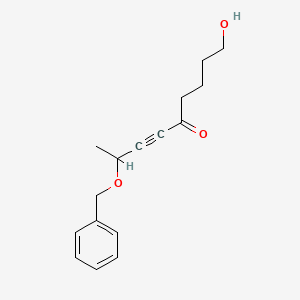
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)



methyl}benzene-1,3-diol](/img/structure/B12575140.png)
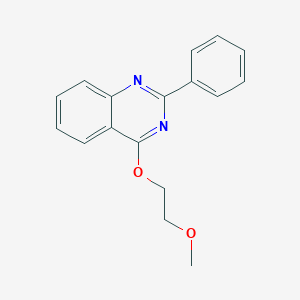
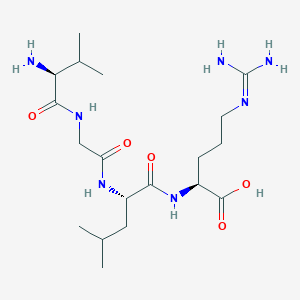
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
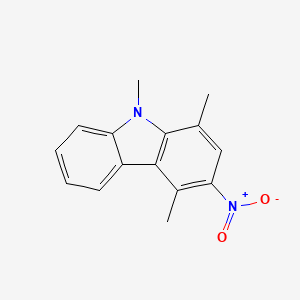
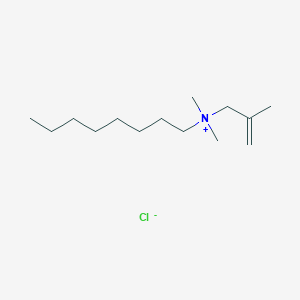

![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
